(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves the cyclization of a precursor compound containing a bicyclic ring system and a ketone functional group. The precursor compound can be synthesized from commercially available starting materials through a series of reactions.", "Starting Materials": [ "2-methyl-1,3-cyclopentanedione", "methylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methyl-1,3-cyclopentanedione", "Starting material: Acetic acid, sodium hydroxide, ethanol, water", "Reaction: Aldol condensation of acetic acid with itself in the presence of sodium hydroxide and ethanol, followed by dehydration with heat and water", "Step 2: Synthesis of 2-methyl-1,3-cyclopentanedione-4-methylimine", "Starting material: 2-methyl-1,3-cyclopentanedione, methylamine", "Reaction: Reaction of 2-methyl-1,3-cyclopentanedione with excess methylamine in ethanol, followed by reduction with sodium borohydride", "Step 3: Synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one", "Starting material: 2-methyl-1,3-cyclopentanedione-4-methylimine", "Reaction: Cyclization of 2-methyl-1,3-cyclopentanedione-4-methylimine in the presence of hydrochloric acid and water, followed by oxidation with sodium chlorate" ] } | |
CAS RN |
87295-19-0 |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.